molecular formula C21H18N2O2S B2836883 N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-methoxybenzamide CAS No. 865545-42-2

N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-methoxybenzamide

Cat. No.: B2836883
CAS No.: 865545-42-2
M. Wt: 362.45
InChI Key: GTAWXVGYYPODNT-QURGRASLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of naphthothiazole derivatives fused with a benzamide moiety. Its structure features a naphtho[2,1-d][1,3]thiazol-2-ylidene core substituted with an ethyl group at position 3 and a 3-methoxybenzamide group at the exocyclic nitrogen.

Properties

IUPAC Name

N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-3-23-18-12-11-14-7-4-5-10-17(14)19(18)26-21(23)22-20(24)15-8-6-9-16(13-15)25-2/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAWXVGYYPODNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-methoxybenzamide typically involves multiple steps, including the formation of the benzothiazole core and subsequent functionalization. Common synthetic methods include:

    Diazo-coupling: This method involves the reaction of a diazonium salt with a coupling component to form the benzothiazole core.

    Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene group in the presence of a base.

    Biginelli Reaction: A multi-component reaction that forms the benzothiazole ring through the condensation of an aldehyde, a β-keto ester, and urea.

    Microwave Irradiation: This method accelerates the reaction process by using microwave energy to heat the reaction mixture.

    One-Pot Multicomponent Reactions: These reactions combine multiple reactants in a single reaction vessel to form the desired product efficiently.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimization for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or aryl groups .

Scientific Research Applications

N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-methoxybenzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Ring Modifications

  • (2E)-N-[(2Z)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-(thiophen-2-yl)prop-2-enamide (CAS 477486-21-8) :

    • Structural Differences : The ethyl group in the target compound is replaced with a methyl group, and the 3-methoxybenzamide is substituted with a thiophene-containing propenamide.
    • Impact : The thiophene group increases aromaticity and may enhance π-π stacking interactions, while the methyl substituent reduces steric bulk compared to ethyl. Molecular weight (350.46 g/mol) and lipophilicity (logP inferred to be higher due to thiophene) differ significantly from the target compound .
  • N-[(3Z)-3-(1H-imidazol-2-ylmethylidene)-2-oxo-2,3-dihydro-1H-indol-5-yl]-3-methoxybenzamide: Structural Differences: The naphthothiazole core is replaced with an indole-oxo ring fused to an imidazole group. Impact: The indole-imidazole system introduces hydrogen-bonding capabilities and alters electron distribution.

Benzamide Substituent Variations

  • N-(1H-indazol-3-yl)-3-methoxybenzamide (StA-NS2-2) :

    • Structural Differences : The naphthothiazole ring is replaced with an indazole moiety.
    • Impact : Indazole’s planar structure may improve DNA intercalation or kinase inhibition, as seen in antiviral screens .
  • N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: Structural Differences: A piperazine-ethyl linker replaces the thiazole ring. Impact: The piperazine group enhances solubility and dopamine D4 receptor affinity (nanomolar range) but reduces logP (2.37–2.55) compared to the more lipophilic naphthothiazole core .

Thiazole Ring Derivatives

  • (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide: Structural Differences: A simpler dihydrothiazole ring with phenyl and methoxyphenyl substituents. X-ray crystallography confirms planar geometry with typical C–C bond lengths (σ = 0.002 Å) .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) logP (Predicted) Biological Activity
N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-methoxybenzamide Naphthothiazole 3-Ethyl, 3-methoxybenzamide ~360 (estimated) ~3.5 Not reported
(2E)-N-[(2Z)-3-methyl-...-3-(thiophen-2-yl)prop-2-enamide Naphthothiazole 3-Methyl, thiophene-propenamide 350.46 ~4.0 Not reported
N-[(3Z)-3-(1H-imidazol-2-ylmethylidene)...-3-methoxybenzamide Indole-oxo-imidazole Imidazole, 3-methoxybenzamide ~365 (estimated) ~2.8 Kinase inhibition (hypothesized)
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide Piperazine-ethyl linker 4-Chlorophenyl, 3-methoxybenzamide ~400 (estimated) 2.37–2.55 Dopamine D4 receptor antagonist
StA-NS2-2 (N-(1H-indazol-3-yl)-3-methoxybenzamide) Indazole Indazole, 3-methoxybenzamide ~283 ~2.5 Antiviral screening candidate

Research Findings and Implications

  • Stability and Reactivity: Thiazol-2-ylidene ligands are known for enhanced electrophilicity, which could make the target compound a robust catalyst or pharmacophore .
  • Biological Potential: Compounds with 3-methoxybenzamide groups exhibit diverse activities (e.g., antiviral, kinase inhibition), suggesting the target may share similar mechanisms .

Biological Activity

N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-methoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C20H15N3O2S
  • Molecular Weight : 357.42 g/mol
  • CAS Number : 865545-42-2

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Research indicates that the compound may exert its effects through:

  • Antiproliferative Activity : The compound has shown significant antiproliferative effects against various cancer cell lines. For instance, studies have indicated that it can inhibit cell growth in MCF-7 breast cancer cells with an IC50 value in the micromolar range.
  • Antioxidant Properties : The presence of methoxy groups enhances the compound's ability to scavenge free radicals, contributing to its antioxidant activity. This property is crucial for mitigating oxidative stress in cells.
  • Antibacterial Activity : Preliminary studies suggest that the compound exhibits antibacterial properties against certain Gram-positive bacteria, indicating potential use in treating bacterial infections.

Antiproliferative Activity

A study conducted on various substituted benzamide derivatives indicated that this compound demonstrated selective activity against cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Reference
MCF-74.5
HCT1165.0
HEK2936.0

These results suggest that the compound is particularly effective against breast cancer cells compared to other tested lines.

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using several spectroscopic methods. Results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with this compound:

Method% InhibitionReference
DPPH Scavenging78%
ABTS Assay85%
FRAP Assay70%

These findings indicate that the compound effectively neutralizes free radicals and may protect cells from oxidative damage.

Antibacterial Activity

The antibacterial efficacy was assessed against several strains of bacteria. The following table illustrates the minimum inhibitory concentration (MIC) values obtained:

Bacterial StrainMIC (µM)Reference
Staphylococcus aureus8
Enterococcus faecalis10

These results highlight the potential of this compound as an antibacterial agent.

Case Studies and Applications

Several case studies have explored the therapeutic applications of this compound:

  • Cancer Therapy : A case study involving MCF-7 cells demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers.
  • Oxidative Stress Management : Research has shown that compounds with similar structures can mitigate oxidative stress-induced damage in neuronal cells, suggesting a potential role for this compound in neuroprotection.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-methoxybenzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves a multi-step process starting with the preparation of the naphthothiazole core. Key steps include:

  • Cyclization of thioamide precursors under acidic conditions to form the thiazole ring.
  • Introduction of the ethyl group via alkylation using ethyl halides.
  • Coupling with 3-methoxybenzamide using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous solvents like DMF .
    • Critical Parameters :
StepTemperature (°C)SolventCatalystYield (%)
Cyclization80–100EthanolH2SO460–75
Alkylation40–60THFK2CO370–85
Amide CouplingRTDMFEDC/HOBt50–65

Q. How can researchers confirm the structural identity and purity of this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : 1H and 13C NMR to verify the E-configuration of the imine bond (δ 8.5–9.0 ppm for the thiazole proton) and methoxy group resonance (δ 3.8–4.0 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass matching for molecular formula validation (e.g., [M+H]+ calculated for C21H19N2O2S: 375.1168).
  • HPLC : Purity assessment using a C18 column with acetonitrile/water gradients (≥95% purity required for bioassays) .

Q. What preliminary biological activities have been reported for structurally similar benzothiazole derivatives?

  • Key Findings :

  • Anticancer Activity : Analogous compounds inhibit topoisomerase II (IC50 ~2–5 µM) via intercalation into DNA .
  • Antimicrobial Properties : Thiazole derivatives show moderate activity against Gram-positive bacteria (MIC 8–16 µg/mL) .
    • Mechanistic Hypothesis : The methoxy and ethyl groups enhance lipophilicity, improving membrane permeability .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to resolve low yield in the amide coupling step?

  • Troubleshooting Strategy :

  • Solvent Screening : Test polar aprotic solvents (e.g., DCM vs. DMF) to balance reactivity and solubility.
  • Catalyst Alternatives : Replace EDC with DMTMM for higher coupling efficiency in moisture-sensitive reactions .
  • Byproduct Analysis : Use LC-MS to identify hydrolysis byproducts (e.g., free carboxylic acid) and adjust pH to stabilize intermediates .

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?

  • Modeling Approaches :

  • Molecular Docking : Use AutoDock Vina with crystal structures of topoisomerase II (PDB: 1ZXM) to assess binding poses.
  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with IC50 values from analogous compounds .
    • Validation : Compare computational predictions with experimental SPR (surface plasmon resonance) data .

Q. How can conflicting spectral data (e.g., NMR shifts) between synthetic batches be resolved?

  • Root-Cause Analysis :

  • Isomer Identification : Check for Z/E isomerization via NOESY; E-isomers lack cross-peaks between thiazole and benzamide protons .
  • Impurity Profiling : Use 2D NMR (COSY, HSQC) to trace unexpected signals to residual solvents or degradation products .
    • Preventive Measures : Implement inert atmosphere during synthesis to prevent oxidation of the thiazole ring .

Data Contradictions and Research Gaps

Q. Why do some studies report divergent bioactivity results for similar benzothiazole derivatives?

  • Hypotheses :

  • Solubility Variability : Differences in formulation (e.g., DMSO vs. cyclodextrin complexes) affect cellular uptake .
  • Assay Conditions : Varying ATP concentrations in kinase assays may alter inhibition kinetics .
    • Resolution Strategy : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and report detailed supplementary methods .

Q. What structural modifications could enhance the metabolic stability of this compound?

  • Design Proposals :

  • Fluorination : Replace methoxy with trifluoromethoxy to reduce CYP450-mediated oxidation .
  • Pro-drug Approach : Mask the amide group with a tert-butyl ester for improved oral bioavailability .
    • Validation : Conduct microsomal stability assays (e.g., human liver microsomes) to compare t1/2 values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.